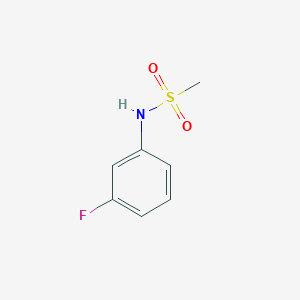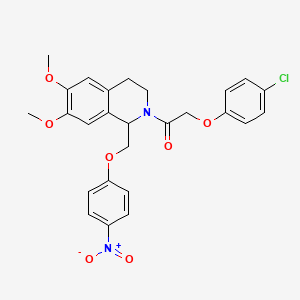![molecular formula C8H13ClO4S B2853302 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride CAS No. 1262407-55-5](/img/structure/B2853302.png)
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride is a chemical compound with the CAS Number: 1262407-55-5 . It has a molecular weight of 240.71 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-one, a related compound, has been reported in the literature . The synthesis involved the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material and selective deketalization in an acidic solution . Acetic acid was selected as the catalyst after comparing the catalytic effects of different acids .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13ClO4S/c9-14(10,11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2 . The compound has a complex structure with a spirocyclic ring system .It is stored at a temperature of -10 degrees Celsius . The compound has a topological polar surface area of 61 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
1,4-Dioxaspiro[4.5]decane derivatives have been extensively studied for their synthesis and chemical reactivity. A notable approach involves the one-step synthesis of differently substituted 1,6-dioxaspiro[4.5]decanes, showcasing high stereoselectivity in spirocyclization processes (Carretero, Diaz, & Rojo, 1994). Another study highlighted the synthesis of functionalized dioxaspiro[4,5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones, emphasizing the versatility and stereoselectivity of the method (Iwata, Hattori, Uchida, & Imanishi, 1984).
Phase Equilibria and Solubility Studies
The phase equilibria and solubility of 1,4-dioxaspiro[4.5]decane derivatives in various solvents have been explored to understand their interactions and miscibility. Melo et al. (2012) provided fundamental data on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents, highlighting the importance of understanding solvent interactions for future chemical processes and applications (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Antibacterial and Detoxification Applications
1,4-Dioxaspiro[4.5]decane derivatives have also found applications in the field of antimicrobial and detoxification technologies. Ren et al. (2009) synthesized a new N-halamine precursor based on 1,4-dioxaspiro[4.5]decane derivatives and explored its use in cotton fabrics for antimicrobial and detoxification purposes, demonstrating the potential for environmental and health-related applications (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Safety and Hazards
The compound is classified as dangerous with hazard statements H314 and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c9-14(10,11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGMYFOZBPBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1S(=O)(=O)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

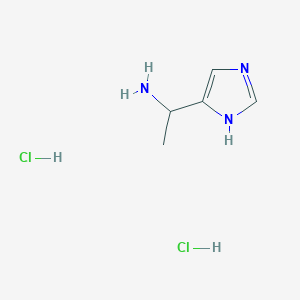

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2853221.png)
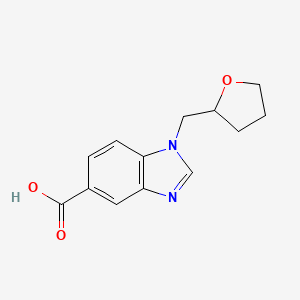

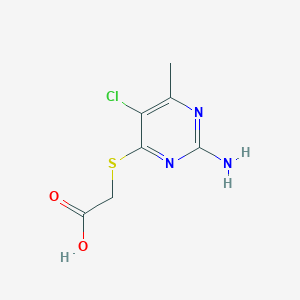
![N-(3-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2853225.png)
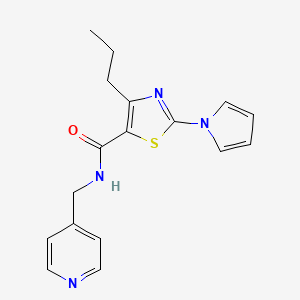

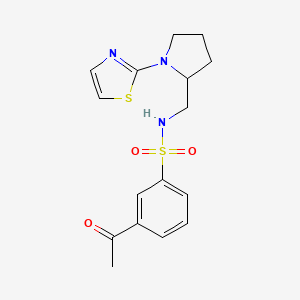
![2-(2-(Diethylamino)ethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853232.png)
